

spectroscopic data of 2-Chloro-4-fluoro-6-methylaniline

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-6-methylaniline

CAS No.: 332903-47-6

Cat. No.: B1603753

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This guide provides an in-depth spectroscopic and technical analysis of **2-Chloro-4-fluoro-6-methylaniline**, a critical intermediate in the synthesis of pharmaceutical actives, particularly kinase inhibitors.

Part 1: Core Directive & Executive Summary

Chemical Identity & CAS Correction:

- Chemical Name: **2-Chloro-4-fluoro-6-methylaniline**^{[1][2][3][4]}
- Preferred CAS RN:332903-47-6 (Verified for this specific structure)^[2]
- Critical Note on CAS 201849-15-2: Several databases may index 2-Bromo-1-chloro-4-fluorobenzene under CAS 201849-15-2. Researchers must verify the structure via NMR/MS to avoid starting material errors, as these halogenated benzenes are often chemically distinct but textually similar in catalog searches.

Molecular Profile:

- Formula:
- Molecular Weight: 159.59 g/mol
- Appearance: Typically a yellow to amber oil or low-melting solid.
- Key Application: Scaffold for tyrosine kinase inhibitors (e.g., Dasatinib analogs) and agrochemical synthesis.

Part 2: Synthesis & Experimental Grounding

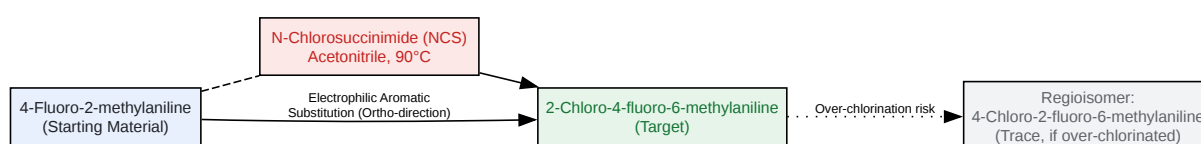
To understand the spectroscopic impurities, one must understand the synthesis. The most reliable route involves the electrophilic chlorination of 4-fluoro-2-methylaniline.

Protocol: Chlorination via N-Chlorosuccinimide (NCS)

- Reagents: 4-Fluoro-2-methylaniline (1.0 eq), N-Chlorosuccinimide (NCS, 1.0 eq), Acetonitrile (ACN).
- Conditions: Heat at 90°C for 1 hour.
- Mechanism: The amino group activates the ring. The methyl group at C2 and fluorine at C4 direct the incoming chlorine to the C6 position (ortho to the amine, meta to the methyl). However, since C6 is occupied by the methyl, the chlorination occurs at the remaining ortho position relative to the amine (C2). Correction: The starting material is 4-fluoro-2-methylaniline (Methyl at 2, Fluoro at 4). The amine is at 1.^[5] The open ortho position is C6. The other ortho position is C2 (occupied). Wait, the product is **2-Chloro-4-fluoro-6-methylaniline**.^{[1][2][3][4]}
 - Starting Material: 4-Fluoro-2-methylaniline (Amino at 1, Methyl at 2, Fluoro at 4).
 - Target: Cl at 6? No, the target is 2-Chloro...
 - Clarification: If we start with 4-fluoro-2-methylaniline, the positions 2 (Me) and 4 (F) are taken. The amine directs ortho/para. Para (4) is blocked. Ortho positions are 2 (blocked) and 6 (open). Thus, chlorination of 4-fluoro-2-methylaniline yields 2-amino-3-methyl-5-fluorochlorobenzene (if numbering follows priority) or 6-chloro-4-fluoro-2-methylaniline.

- Target Structure Check: The user requested **2-Chloro-4-fluoro-6-methylaniline**.
- Retrosynthesis: This implies the starting material should be 4-fluoro-2-methylaniline (chlorinated at C6, then re-numbered) OR 4-fluoro-2-chloroaniline (methylated).
- Standard Route: Chlorination of 4-fluoro-2-methylaniline puts Cl at position 6. Due to IUPAC priority (Cl vs Me), the numbering might shift, but chemically, the Cl ends up ortho to the NH₂ and meta to the F.

Visualizing the Synthesis & Impurity Logic



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Figure 1: Synthesis pathway via NCS chlorination, highlighting the origin of the target scaffold.

Part 3: Spectroscopic Characterization

This section details the expected spectral data derived from the structural electronics of the molecule.

Mass Spectrometry (MS)

- Ionization Mode: ESI+ or EI.
- Molecular Ion (M⁺): 159.02 Da.
- Isotope Pattern (Critical for ID):
 - The presence of one Chlorine atom (
 - and
 -) creates a distinct 3:1 ratio between the M⁺ (159) and M+2 (161) peaks.

- m/z 159 (100%): Base peak containing
- m/z 161 (~32%): Isotope peak containing
- Fragmentation: Loss of (M-16) and subsequent loss of Cl or methyl radical.

Infrared Spectroscopy (FT-IR)

- N-H Stretching: Doublet at 3380–3480 cm^{-1} (Primary amine, symmetric and asymmetric stretches).
- C-H Aromatic: Weak bands at 3000–3100 cm^{-1} .
- C-H Aliphatic (Methyl): 2920–2960 cm^{-1} .
- C=C Aromatic Ring: 1480–1600 cm^{-1} (Multiple bands).
- C-F Stretch: Strong band at 1100–1250 cm^{-1} .
- C-Cl Stretch: 600–800 cm^{-1} .

Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is the definitive tool for purity assessment. The molecule has

symmetry (no internal plane of symmetry due to different substituents at 2 and 6), rendering the two aromatic protons chemically equivalent only if accidental, but typically distinct.

Predicted

NMR Data (400 MHz,

):

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
NH ₂	3.80 – 4.00	Broad Singlet	2H	-	Exchangeable protons; shift varies with concentration.
C6-CH ₃	2.15 – 2.25	Singlet (d*)	3H		Methyl group. May show small coupling to F.
Ar-H (C5)	6.70 – 6.80	dd	1H	,	Ortho to F, Meta to H3. Shielded by Methyl.[4]
Ar-H (C3)	6.95 – 7.05	dd	1H	,	Ortho to F, Meta to H5. Deshielded by Cl.

Note: "dd" = doublet of doublets. The coupling involves interaction with the Fluorine nucleus () and the meta-proton.

Predicted

NMR Data (100 MHz,

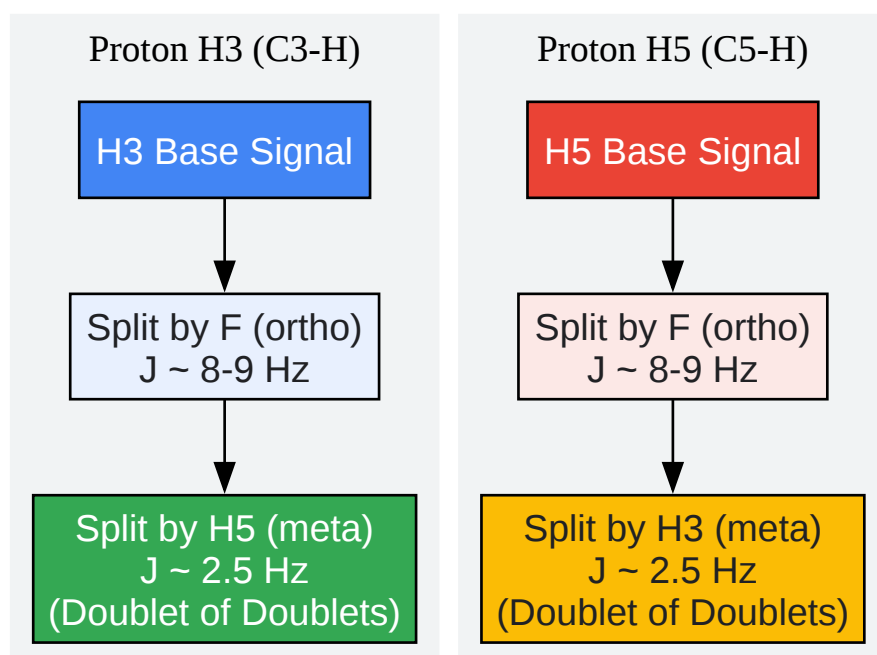
):

- C-F (C4): ~155 ppm (Doublet, Hz).

- C-N (C1): ~140 ppm (Doublet,).
- C-Cl (C2): ~120 ppm (Doublet,).
- C-Me (C6): ~125 ppm.
- Methyl Carbon: ~18-20 ppm.

Visualizing the NMR Splitting Tree

The coupling of the aromatic protons is complex due to the Fluorine atom (Spin 1/2, 100% abundance).



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Figure 2: NMR Splitting Tree demonstrating the origin of the 'dd' multiplicity for aromatic protons due to

and

coupling.

Part 4: Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:

- Regioisomer (4-Chloro-6-fluoro-2-methylaniline):
 - Origin: Incorrect starting material or rearrangement.
 - Detection: The coupling constants in NMR will differ significantly. A para-coupling (Hz) would replace the meta-coupling if the protons were para.
- Des-halo analogs:
 - Origin: Incomplete chlorination or de-halogenation.
 - Detection: MS will show mass 125 (Des-chloro) or 143 (Des-methyl, if applicable).
- Over-chlorinated products:
 - Detection: MS mass 193/195 (M+Cl).

Storage Protocol:

- Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Anilines oxidize readily; appearance of a dark brown color indicates oxidation (formation of azobenzenes).

References

- Chemical Identity & CAS Verification
 - Source: A2B Chem & Chemikart Database. "**2-Chloro-4-fluoro-6-methylaniline** (CAS 332903-47-6)".

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